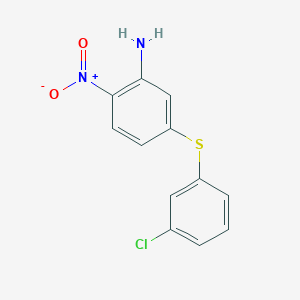

5-((3-Chlorophenyl)thio)-2-nitroaniline

Description

Properties

Molecular Formula |

C12H9ClN2O2S |

|---|---|

Molecular Weight |

280.73 g/mol |

IUPAC Name |

5-(3-chlorophenyl)sulfanyl-2-nitroaniline |

InChI |

InChI=1S/C12H9ClN2O2S/c13-8-2-1-3-9(6-8)18-10-4-5-12(15(16)17)11(14)7-10/h1-7H,14H2 |

InChI Key |

RHASIOSLMGTZAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SC2=CC(=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Piperazinyl Derivatives: Compounds like 5-(4-methylpiperazin-1-yl)-2-nitroaniline exhibit basicity due to the piperazine nitrogen, which may improve water solubility and bioavailability . Thiophene Derivatives: The methylthiophene-carbonitrile group in 2-(2-nitroaniline)-5-methyl-thiophene-3-carbonitrile enables π-π stacking interactions, making it suitable for electrochemical sensing applications .

Synthesis Pathways: Nucleophilic Substitution: Most analogs are synthesized via substitution reactions at the 5-position of 2-nitroaniline. For example, 5-(3-hydroxyphenoxy)-2-nitroaniline is prepared by reacting 5-chloro-2-nitroaniline with resorcinol under basic conditions . Cyclization and Reduction: Derivatives like 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols involve multistep reactions, including cyclization of reduced 2-nitroaniline intermediates .

Biological and Functional Activities: Anticancer Potential: Piperazinyl-substituted derivatives (e.g., 5-[4-(2-(N,N-dimethylaminoethyl))-1-piperazinyl]-2-nitroaniline) show promise as anticancer agents, likely due to their ability to intercalate DNA or inhibit enzymes like SIRT6 . Sensing Applications: The thiophene-carbonitrile analog demonstrates high sensitivity (LOD = 6.3 nM) for 2-nitroaniline detection, attributed to its conductive Ce-doped SnO₂/Nafion composite .

Physicochemical Properties: Melting Points: Piperazinyl derivatives generally exhibit higher melting points (>150°C) compared to thioether or phenoxy analogs, likely due to stronger intermolecular hydrogen bonding . Ionization Efficiency: Substituents influence ionization behavior; for example, 2-nitroaniline derivatives exhibit pH-dependent ionization in electrospray mass spectrometry due to inductive and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.